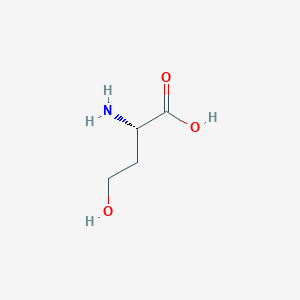
L-beta-Phenyllactoyl-tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-beta-Phenyllactoyl-tyr-OH, also known as (2S)-3-(4-hydroxyphenyl)-2-[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is characterized by the presence of a phenyl group attached to a lactoyl moiety, which is further linked to a tyrosine residue. It is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-Phenyllactoyl-tyr-OH typically involves the coupling of L-tyrosine with a phenyl lactate derivative. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the hydroxyl group of the phenyl lactate . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-beta-Phenyllactoyl-tyr-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl group in the lactoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the phenyl lactate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl lactate derivatives depending on the nucleophile used.
Scientific Research Applications
L-beta-Phenyllactoyl-tyr-OH has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: It serves as a model compound to study enzyme-substrate interactions and protein modifications.
Medicine: Research on this compound can provide insights into the development of new therapeutic agents, particularly those targeting tyrosine residues in proteins.
Mechanism of Action
The mechanism of action of L-beta-Phenyllactoyl-tyr-OH involves its interaction with specific molecular targets, primarily enzymes and proteins containing tyrosine residues. The phenolic hydroxyl group of the tyrosine residue can form hydrogen bonds and participate in hydrophobic interactions, facilitating binding to active sites of enzymes. Additionally, the lactoyl moiety can undergo various chemical modifications, influencing the compound’s biological activity .
Comparison with Similar Compounds
L-beta-Phenyllactoyl-tyr-OH can be compared with other similar compounds such as:
L-tyrosine: A naturally occurring amino acid with a similar structure but lacking the lactoyl moiety.
Phenylalanine derivatives: Compounds like L-phenylalanine, which have a phenyl group but differ in the side chain structure.
Peptide derivatives: Other peptides containing tyrosine residues but with different modifications on the side chain.
The uniqueness of this compound lies in its specific combination of a phenyl lactate moiety with a tyrosine residue, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-14-8-6-13(7-9-14)10-15(18(23)24)19-17(22)16(21)11-12-4-2-1-3-5-12/h1-9,15-16,20-21H,10-11H2,(H,19,22)(H,23,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFRMRGYXQCPD-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














